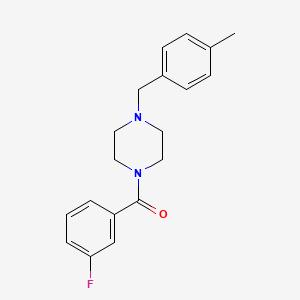
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, also known as AMPA, is a chemical compound used in scientific research for its ability to activate glutamate receptors. It is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide is commonly used in scientific research to study the mechanisms of glutamate receptors, specifically the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor. It is used to activate the receptor and study its effects on neuronal signaling, synaptic plasticity, and long-term potentiation. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in studies related to drug addiction and pain management.
作用機序
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide works by binding to the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor and causing an influx of positively charged ions, such as sodium and calcium, into the cell. This influx of ions leads to depolarization of the cell and the generation of an action potential. This mechanism of action is similar to that of glutamate, the endogenous ligand of the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal plasticity. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in lab experiments is its ability to selectively activate the N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor, which allows for the study of specific signaling pathways and the effects of receptor activation. However, one limitation is that N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can also activate other glutamate receptors, such as the kainate receptor, which can complicate the interpretation of results.
将来の方向性
For N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide research include the development of more selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide receptor agonists and antagonists, the study of the effects of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide on different types of neurons and in different brain regions, and the investigation of the role of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide in various neurological disorders. Additionally, research on the effects of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide on non-neuronal cells, such as immune cells and glial cells, may also be of interest.
合成法
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinamine in the presence of a base. Another method involves the reaction of 2-phenylacetyl chloride with 5-acetyl-2-methyl-6-phenyl-4-pyrimidinone in the presence of a base. Both methods result in the formation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)-2-phenylacetamide, which can be purified through recrystallization.
特性
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)19-20(17-11-7-4-8-12-17)22-15(2)23-21(19)24-18(26)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGOEUUNFLUHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)CC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)

![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)


![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)



